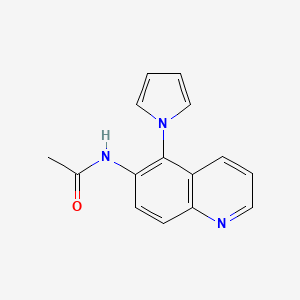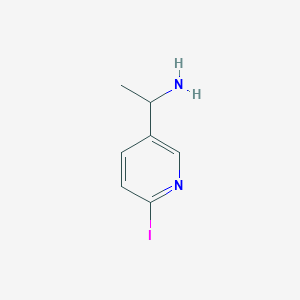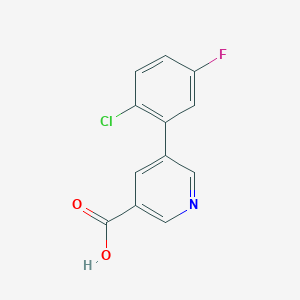![molecular formula C11H19NO5 B11863935 3-Oxa-9-azaspiro[5.5]undecane oxalate](/img/structure/B11863935.png)
3-Oxa-9-azaspiro[5.5]undecane oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Oxa-9-azaspiro[5.5]undecane oxalate is a spirocyclic compound characterized by a unique structural framework that includes both oxygen and nitrogen atoms within its ring system. This compound is known for its stability and rigidity, making it a valuable scaffold in various chemical and pharmaceutical applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxa-9-azaspiro[5.5]undecane oxalate typically involves the Prins cyclization reaction. Another approach involves the olefin metathesis reaction using a Grubbs catalyst, although this method is more complex and expensive .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the Prins cyclization reaction is favored due to its efficiency and ability to introduce diverse substituents, making it a potential candidate for large-scale synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
3-Oxa-9-azaspiro[5.5]undecane oxalate undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds .
Applications De Recherche Scientifique
3-Oxa-9-azaspiro[5.5]undecane oxalate has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 3-Oxa-9-azaspiro[5.5]undecane oxalate involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of the MmpL3 protein, a member of the MmpL family of transporters required for the survival of Mycobacterium tuberculosis . This inhibition disrupts the transport of essential molecules, leading to the bacterium’s death.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Oxa-9-azaspiro[5.5]undecane: Similar in structure but lacks the oxalate group.
3-Oxa-9-azaspiro[5.5]undecane hydrochloride: A hydrochloride salt form with different solubility properties.
Uniqueness
3-Oxa-9-azaspiro[5.5]undecane oxalate stands out due to its oxalate group, which can influence its solubility, stability, and reactivity. This makes it particularly useful in applications requiring specific solubility and stability profiles .
Propriétés
Formule moléculaire |
C11H19NO5 |
|---|---|
Poids moléculaire |
245.27 g/mol |
Nom IUPAC |
3-oxa-9-azaspiro[5.5]undecane;oxalic acid |
InChI |
InChI=1S/C9H17NO.C2H2O4/c1-5-10-6-2-9(1)3-7-11-8-4-9;3-1(4)2(5)6/h10H,1-8H2;(H,3,4)(H,5,6) |
Clé InChI |
CQTCZKODGPGCBV-UHFFFAOYSA-N |
SMILES canonique |
C1CNCCC12CCOCC2.C(=O)(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(3R)-3-amino-4-[3-(trifluoromethyl)phenyl]butanoic acid](/img/structure/B11863881.png)








![1-((1R,3R,5R)-1,5-Dimethyl-2,6-dioxabicyclo[3.2.0]heptan-3-yl)-5-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B11863921.png)

